molecular formula C10H9BrF2O2 B2860569 3-Bromo-2,2-difluoro-1-(3-methoxyphenyl)propan-1-one CAS No. 2225136-20-7

3-Bromo-2,2-difluoro-1-(3-methoxyphenyl)propan-1-one

Cat. No.: B2860569
CAS No.: 2225136-20-7
M. Wt: 279.081
InChI Key: AWJSXMJKALAUIN-UHFFFAOYSA-N
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Description

3-Bromo-2,2-difluoro-1-(3-methoxyphenyl)propan-1-one is an organic compound with the molecular formula C10H9BrF2O2 It is a derivative of propanone, featuring a bromine atom, two fluorine atoms, and a methoxyphenyl group

Scientific Research Applications

3-Bromo-2,2-difluoro-1-(3-methoxyphenyl)propan-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials and chemical processes.

Safety and Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the supplier .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2,2-difluoro-1-(3-methoxyphenyl)propan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with 3-methoxybenzaldehyde, which undergoes a series of reactions to introduce the bromine and difluoro groups.

    Fluorination: The difluoro groups are introduced using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or similar reagents.

    Final Assembly: The final step involves the coupling of the brominated and fluorinated intermediates to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2,2-difluoro-1-(3-methoxyphenyl)propan-1-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while oxidation can produce a carboxylic acid derivative.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-2,2-difluoro-1-(4-methoxyphenyl)propan-1-one: Similar structure but with a different position of the methoxy group.

    1-Bromo-3,4-difluoro-2-methoxybenzene: A related compound with a different core structure.

    2,2-Dibromo-1,3-propanediol: Another brominated compound with different functional groups.

Properties

IUPAC Name

3-bromo-2,2-difluoro-1-(3-methoxyphenyl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrF2O2/c1-15-8-4-2-3-7(5-8)9(14)10(12,13)6-11/h2-5H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWJSXMJKALAUIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)C(CBr)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrF2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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